molecular formula C14H10ClN3O2 B15365554 2-[(2-Chloro-1H-benzimidazol-6-yl)amino]benzoic acid CAS No. 203302-76-5

2-[(2-Chloro-1H-benzimidazol-6-yl)amino]benzoic acid

Cat. No.: B15365554
CAS No.: 203302-76-5
M. Wt: 287.70 g/mol
InChI Key: SOIUWVURBSNFOO-UHFFFAOYSA-N
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Description

2-[(2-Chloro-1H-benzimidazol-6-yl)amino]benzoic acid is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzimidazole core substituted with a chloro group and an amino group, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-1H-benzimidazol-6-yl)amino]benzoic acid typically involves the following steps:

  • Formation of the Benzimidazole Core: : The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions. For instance, o-phenylenediamine can react with 2-chlorobenzoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) to form 2-chloro-1H-benzimidazole.

  • Amination Reaction: : The next step involves the introduction of the amino group at the 6-position of the benzimidazole ring. This can be achieved through a nucleophilic substitution reaction using an appropriate amine. For example, 2-chloro-1H-benzimidazole can be reacted with aniline in the presence of a base like potassium carbonate (K2CO3) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-1H-benzimidazol-6-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert certain functional groups into their reduced forms.

    Substitution: The chloro group in the benzimidazole ring can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles like aniline, thiophenol, or sodium methoxide in the presence of a base such as K2CO3 or NaOH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, reduction may produce amines or alcohols, and substitution reactions can result in various substituted benzimidazole derivatives.

Scientific Research Applications

2-[(2-Chloro-1H-benzimidazol-6-yl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly for designing new therapeutic agents targeting specific biological pathways.

    Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-1H-benzimidazol-6-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For instance, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes such as signal transduction, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chlorobenzimidazole: Similar structure but lacks the benzoic acid moiety.

    2-Chlorobenzimidazole: Lacks the amino group at the 6-position.

    2-Aminobenzimidazole: Lacks the chloro group.

Uniqueness

2-[(2-Chloro-1H-benzimidazol-6-yl)amino]benzoic acid is unique due to the presence of both the chloro and amino groups on the benzimidazole ring, along with the benzoic acid moiety. This combination of functional groups enhances its reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

203302-76-5

Molecular Formula

C14H10ClN3O2

Molecular Weight

287.70 g/mol

IUPAC Name

2-[(2-chloro-3H-benzimidazol-5-yl)amino]benzoic acid

InChI

InChI=1S/C14H10ClN3O2/c15-14-17-11-6-5-8(7-12(11)18-14)16-10-4-2-1-3-9(10)13(19)20/h1-7,16H,(H,17,18)(H,19,20)

InChI Key

SOIUWVURBSNFOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC3=C(C=C2)N=C(N3)Cl

Origin of Product

United States

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